Thulium(3+) nitrate

Description

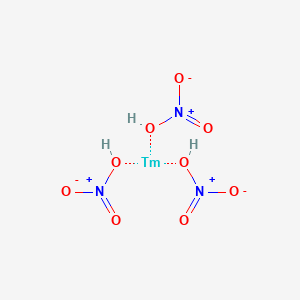

Properties

CAS No. |

14985-19-4 |

|---|---|

Molecular Formula |

N3O9Tm |

Molecular Weight |

354.95 g/mol |

IUPAC Name |

thulium(3+);trinitrate |

InChI |

InChI=1S/3NO3.Tm/c3*2-1(3)4;/q3*-1;+3 |

InChI Key |

LLZBVBSJCNUKLL-UHFFFAOYSA-N |

SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Tm] |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tm+3] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Thulium Iii Nitrate and Its Derivatives

Direct Synthesis Pathways from Thulium Oxide and Nitric Acid

The most common and straightforward method for synthesizing thulium(III) nitrate (B79036) is the reaction of thulium(III) oxide (Tm₂O₃) with nitric acid (HNO₃). chembk.commade-in-china.comevitachem.com This acid-base reaction yields thulium(III) nitrate and water, as depicted in the following chemical equation:

Tm₂O₃ + 6HNO₃ → 2Tm(NO₃)₃ + 3H₂O made-in-china.com

This process is typically carried out by dissolving thulium oxide in nitric acid, often with heating to facilitate the reaction. chembk.comiucr.org The resulting solution is then concentrated through evaporation and cooled to induce crystallization, yielding hydrated forms of thulium(III) nitrate, such as the pentahydrate (Tm(NO₃)₃·5H₂O) or hexahydrate (Tm(NO₃)₃·6H₂O). chembk.commade-in-china.comchembk.com To obtain high-purity crystals, recrystallization from a dilute nitric acid solution may be performed. chembk.com

Alternative direct pathways include the reaction of thulium metal or thulium hydroxide (B78521) with nitric acid:

Tm + 6HNO₃ → Tm(NO₃)₃ + 3NO₂ + 3H₂O wikipedia.org

Tm(OH)₃ + 3HNO₃ → Tm(NO₃)₃ + 3H₂O wikipedia.org

These methods, while effective, are less common than the oxide route due to the higher reactivity and cost of thulium metal and the need to first prepare thulium hydroxide.

Precipitation Techniques for Thulium(III) Nitrate Precursors in Rare Earth Compound Synthesis

Thulium(III) nitrate is frequently employed as a soluble precursor in precipitation reactions to synthesize other thulium compounds. stanfordmaterials.comresearchgate.net This technique involves dissolving thulium(III) nitrate in a solvent, typically water, and then adding a precipitating agent to form an insoluble thulium salt.

A notable example is the synthesis of thulium carbonate hydrate (B1144303) (Tm₂(CO₃)₃·xH₂O). In this process, an aqueous solution of a carbonate source, such as sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃), is gradually added to a thulium(III) nitrate solution. stanfordmaterials.com This results in the immediate formation of a pale green precipitate of thulium carbonate hydrate. stanfordmaterials.com The reaction can be represented as:

2Tm(NO₃)₃(aq) + 3Na₂CO₃(aq) → Tm₂(CO₃)₃(s) + 6NaNO₃(aq) stanfordmaterials.com

The resulting precipitate is then typically aged, filtered, washed to remove byproducts, and dried at a low temperature. stanfordmaterials.com This method is also utilized to produce thulium oxide nanopowders, where a precursor is first precipitated from a thulium(III) nitrate solution using an agent like ammonium hydrogen carbonate. researchgate.net The morphology of the final thulium oxide powder can be influenced by parameters such as the concentration of the thulium nitrate solution and the precipitation temperature. researchgate.net

Hydrothermal Synthesis of Thulium-Containing Compounds Utilizing Thulium(III) Nitrate

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. Thulium(III) nitrate is a common precursor in this technique for the fabrication of various thulium-doped compounds. stanfordmaterials.commdpi.com

For instance, thulium-doped strontium lanthanum fluoride (B91410) (Sr₂LaF₇:Yb,Tm) upconversion nanoparticles have been synthesized hydrothermally. mdpi.com In a typical procedure, stoichiometric amounts of strontium nitrate, lanthanum(III) nitrate, ytterbium(III) nitrate, and thulium(III) nitrate are dissolved in deionized water. mdpi.com A stabilizing agent, such as EDTA-2Na, and a fluoride source, like ammonium fluoride (NH₄F), are subsequently added. The resulting mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 180 °C) for an extended period (e.g., 20 hours). mdpi.com After cooling, the product is collected by centrifugation, washed, and dried. mdpi.com This method allows for the synthesis of finely divided powders with controlled particle sizes, which is advantageous for applications in areas like medical imaging and photonics. stanfordmaterials.com

Sol-Gel Processing for Thulium(III) Nitrate-Derived Materials

The sol-gel process is a wet-chemical technique used for the fabrication of solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). Thulium(III) nitrate is a valuable precursor in sol-gel synthesis for creating a variety of thulium-containing materials, including oxides, garnets, and doped phosphors. stanfordmaterials.comtandfonline.comvu.lt

The general process involves the hydrolysis and polycondensation of molecular precursors in a liquid medium to form a colloidal suspension (sol), which then undergoes gelation to form a solid or semi-solid network. Subsequent drying and heat treatment of the gel can yield highly pure and uniform materials. stanfordmaterials.com

Optimized Sol-Gel Parameters for Controlled Morphologies and Particle Size

The morphology and particle size of materials derived from sol-gel processes can be precisely controlled by optimizing various reaction parameters. These parameters include the concentration of precursors, pH of the solution, reaction temperature, and the choice of solvent and chelating agents.

For example, in the synthesis of Tm³⁺-doped SrS nanocrystals, a 0.1 M solution of thulium nitrate pentahydrate is used alongside strontium nitrate and sodium sulfide (B99878). tandfonline.com The mixture is stirred at 90°C to facilitate the reaction. The resulting nanocrystals exhibit improved crystallinity and morphology due to the incorporation of thulium. tandfonline.com Research has shown that increasing the dopant concentration of thulium can lead to a decrease in crystallite size due to confinement effects, which in turn can enhance luminous intensity. tandfonline.com

Similarly, in the preparation of thulium oxide nanopowders via a precipitation method that shares principles with sol-gel techniques, the molar concentration of the initial thulium nitrate solution and the precipitation temperature are critical factors. researchgate.net Lower concentrations of thulium nitrate (e.g., 0.1 M) and lower precipitation temperatures (e.g., room temperature) have been found to produce smaller, loosely agglomerated nanoparticles. researchgate.net

Integration of Thulium(III) Nitrate in Hybrid Organic-Inorganic Sol-Gel Systems

Thulium(III) nitrate can also be integrated into hybrid organic-inorganic sol-gel systems to create materials with tailored properties. These hybrid materials combine the characteristics of both organic polymers and inorganic glasses, offering possibilities for new functionalities.

The sol-gel process allows for the incorporation of lanthanide ions, such as thulium, into a silica-based matrix. researchgate.net This is often achieved by dissolving the lanthanide salt, like thulium(III) nitrate, in the initial solution containing the silica (B1680970) precursor (e.g., tetraethylorthosilicate, TEOS). mdpi.comnih.gov The organic component can be introduced through the use of organo-functionalized silanes. mdpi.comnih.gov The resulting hybrid material can exhibit enhanced properties, such as improved thermal stability and photostability of the incorporated luminescent species. researchgate.net The distribution of the lanthanide ions within the matrix can be made more homogeneous by grafting them to the solid matrix via organic ligands. researchgate.net

Advanced Crystallization Techniques for Thulium(III) Nitrate Hydrates

The crystallization of thulium(III) nitrate from aqueous solutions can yield different hydrated forms, primarily the pentahydrate ([Tm(NO₃)₃(H₂O)₄]·H₂O) and the hexahydrate ([Tm(NO₃)₃(H₂O)₄]·2H₂O). iucr.orgnih.gov The formation of these hydrates is influenced by the crystallization conditions.

Both the pentahydrate and hexahydrate can be obtained from a concentrated solution of thulium(III) oxide in nitric acid. iucr.orgnih.gov Crystals of the pentahydrate can be grown at room temperature from a saturated solution over the course of a day. iucr.org Interestingly, rapid recrystallization, which can be induced by scratching the side of the crystallization vessel, has been shown to yield the hexahydrate form. iucr.org

Structural analysis reveals that in both hydrates, the thulium(III) ion is ten-coordinated, bonded to three bidentate nitrate anions and four water molecules, forming a [Tm(NO₃)₃(H₂O)₄] complex. iucr.orgnih.gov The remaining water molecules are present as crystal water. The thulium nitrate hexahydrate is notable as it represents the most hydrated form of thulium nitrate and is the heaviest known rare earth nitrate hexahydrate. iucr.orgnih.gov

Structural Elucidation and Coordination Chemistry of Thulium Iii Nitrate Complexes

Crystallographic Analysis of Thulium(III) Nitrate (B79036) Hydrates

Recent crystallographic studies have provided detailed insights into the solid-state structures of thulium(III) nitrate hydrates. Specifically, the structures of a pentahydrate and a hexahydrate have been elucidated, revealing significant similarities in their fundamental coordination complexes. iucr.org These compounds are more accurately represented by the formulas [Tm(NO₃)₃(H₂O)₄]·H₂O and [Tm(NO₃)₃(H₂O)₄]·2H₂O, respectively. iucr.orgnih.govresearchgate.net The hexahydrate is noteworthy as it represents the most hydrated form of thulium nitrate discovered and the heaviest known rare earth nitrate hexahydrate. iucr.orgnih.govresearchgate.net

Both thulium(III) nitrate pentahydrate and hexahydrate have been found to crystallize in the triclinic space group Pī. iucr.orgresearchgate.net In both structures, all atoms are located at general positions. iucr.orgnih.govresearchgate.net The pentahydrate is isostructural with the corresponding nitrates of europium, gadolinium, dysprosium, erbium, ytterbium, and yttrium. iucr.org The hexahydrate is isotypic with the praseodymium analogue. iucr.org Detailed unit cell parameters for both hydrates are presented below.

| Compound | Formula | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| Thulium(III) Nitrate Pentahydrate | [Tm(NO₃)₃(H₂O)₄]·H₂O | Pī | 6.5782 | 9.5213 | 10.4848 | 63.696 | 84.656 | 76.146 | 571.51 | iucr.orgugr.es |

| Thulium(III) Nitrate Hexahydrate | [Tm(NO₃)₃(H₂O)₄]·2H₂O | Pī | - | - | - | - | - | - | 605.91 | iucr.org |

In both the pentahydrate and hexahydrate crystalline forms, the thulium(III) cation exhibits a coordination number of ten. iucr.orgnih.govresearchgate.net This high coordination number is achieved through the formation of a neutral molecular complex, [Tm(NO₃)₃(H₂O)₄]. iucr.orgnih.govresearchgate.net The coordination sphere of the Tm³⁺ ion is composed of ten oxygen atoms: six from the three bidentate nitrate anions and four from the coordinating water molecules. iucr.org The shortest bonds from the thulium center are to the aqua ligands. iucr.org For lanthanide complexes in general, coordination numbers greater than six are considered the norm, with values up to 12 being possible with small-bite ligands like nitrate. academie-sciences.fr

The nitrate anions play a crucial role in achieving the ten-fold coordination around the thulium center by acting as bidentate ligands. iucr.orgnih.govresearchgate.net In this O,O'-bidentate mode, both oxygen atoms of the nitrate group coordinate to the metal ion. wikipedia.org In the [Tm(NO₃)₃(H₂O)₄] complex, the three bidentate nitrate groups form a propeller-like arrangement around the equatorial plane of the metal ion. iucr.org The coordination of these nitrate anions is asymmetric, featuring one shorter and one slightly longer Tm—O bond for each nitrate ligand. iucr.org For the pentahydrate, the shorter Tm—O(nitrate) distances range from 2.4039(17) to 2.4677(17) Å, while the longer distances are 2.5034(18), 2.5252(18), and 2.991(2) Å. iucr.org This bidentate coordination is a common feature in lanthanide nitrate complexes. academie-sciences.fracs.org

The crystal structures of thulium(III) nitrate hydrates are further stabilized by extensive networks of hydrogen bonds. iucr.orgnih.govresearchgate.net These interactions connect the neutral [Tm(NO₃)₃(H₂O)₄] molecular complexes with the non-coordinating water molecules (one in the pentahydrate, two in the hexahydrate). iucr.org The hydrogen bonds are of medium to weak strength and involve the hydrogen atoms of the coordinated water molecules acting as donors to oxygen atoms from both the nitrate anions and the lattice water molecules. iucr.orgresearchgate.net In the pentahydrate, these O—H···O hydrogen bonds create a three-dimensional supramolecular assembly. iucr.org Similarly, in the hexahydrate, an extended hydrogen-bonding network links all the structural units. iucr.org Such hydrogen bonding is a critical factor in the crystal packing of hydrated metal salts. mdpi.com

Role of Nitrate Anions as Ligands (e.g., Bidentate Coordination)

Solution-Phase Coordination Equilibria and Speciation

The coordination chemistry of thulium(III) nitrate in solution is complex, involving equilibria between various species. While solid-state structures show a fixed coordination number, in aqueous or mixed-solvent solutions, the coordination number can vary. academie-sciences.fracs.org For lanthanides, the coordination number in aqueous solution is believed to decrease across the series, with heavier lanthanides like thulium typically favoring a coordination number of eight for the hydrated aqua ion, [Tm(H₂O)₈]³⁺. academie-sciences.frmdpi.com

Theoretical Models of Thulium(III) Nitrate Coordination Geometries

Quantum chemical calculations and theoretical models provide valuable insights into the coordination geometries and bonding preferences of thulium(III) nitrate complexes. rsc.org Density functional theory (DFT) studies on lanthanide(III) nitrate systems, including those of Lu³⁺ which is adjacent to Tm³⁺, investigate the energetic balance between monodentate and bidentate nitrate coordination. rsc.org

These models show that for isolated Ln(NO₃)n³⁻ⁿ complexes in the gas phase, bidentate coordination is strongly preferred. rsc.org However, when water molecules are introduced to saturate the first coordination shell, as in [Ln(NO₃)₃(H₂O)m] complexes, the energy difference between monodentate and bidentate binding modes decreases significantly. rsc.org This leads to a delicate balance where different coordination numbers and distributions of water molecules in the first and second coordination shells can become energetically similar. rsc.org As the lanthanide cation becomes smaller, as with thulium, steric repulsion in the primary coordination sphere increases, which can slightly increase the preference for the less bulky monodentate coordination compared to larger lanthanides. rsc.org These theoretical findings help explain the structural diversity and complex equilibria observed experimentally in both solid-state and solution phases. rsc.org

Spectroscopic Characterization Techniques for Thulium Iii Nitrate Systems

Vibrational Spectroscopy (Infrared and Raman) for Ligand Interaction Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the interactions between the thulium(III) (Tm³⁺) ion and its surrounding ligands, such as nitrate (B79036) (NO₃⁻) and solvent molecules. In aqueous solutions of lanthanide nitrates, including thulium(III) nitrate, Raman and IR spectra reveal the nature of the coordination environment. aip.orgrsc.org Detailed analysis of the vibrational modes of the nitrate ion can indicate whether it is acting as a monodentate, bidentate, or bridging ligand. aip.orgrsc.org For instance, in aqueous gadolinium nitrate solutions, a related lanthanide system, Raman and IR studies have shown the presence of different species, with the dinitratogadolinium(III) species featuring non-equivalent nitrate ions, one binding through one oxygen atom and the other through two. aip.org

In complexes of lanthanide nitrates with other ligands, such as dimethyl sulfoxide, vibrational spectroscopy can elucidate the coordination mode of both the nitrate and the additional ligand. pku.edu.cn The splitting of S=O and Ln-O stretching vibration modes in heavy lanthanide complexes can be attributed to resonance coupling. pku.edu.cn Similarly, changes in the symmetry of the nitrate group upon coordination can cause splitting in its characteristic vibrational frequencies. pku.edu.cn For complexes of lanthanide nitrates with tris-(1-naphthyl)phosphine oxide, IR spectra show the expected decrease in the P=O stretching frequency upon coordination to the metal, confirming the interaction. mdpi.com In-depth investigation of vibrational modes unique to different structural families of lanthanide-tetramethylmalonamide complexes, including those of thulium, has been conducted using IR and Raman spectroscopy, often paired with theoretical calculations to assign the observed frequencies. osti.gov

Table 1: Vibrational Spectroscopy Data for Lanthanide Nitrate Systems

| Spectroscopic Technique | System | Key Findings | Reference |

| Raman and Infrared | Aqueous Gadolinium Nitrate | Identification of Gd(NO₃)₂⁺ as the predominant species; evidence for non-equivalent nitrate coordination. | aip.org |

| Infrared and Raman | Lanthanide Nitrate-Dimethyl Sulfoxide Complexes | Splitting of S=O and Ln-O stretching modes in heavy lanthanide complexes; identification of nitrate coordination mode. | pku.edu.cn |

| Infrared | Lanthanide Nitrate-Tris-(1-naphthyl)phosphine oxide Complexes | Decrease in P=O stretching frequency upon coordination. | mdpi.com |

| Infrared and Raman | Lanthanide-Tetramethylmalonamide Complexes | Characterization of vibrational modes unique to different structural families. | osti.gov |

Electronic Absorption Spectroscopy for f-f Transitions

Electronic absorption spectroscopy is crucial for characterizing the f-f electronic transitions within the 4f¹² configuration of the Tm³⁺ ion. These transitions, though formally forbidden by the Laporte rule, become partially allowed due to mixing of opposite-parity orbitals and vibronic coupling, resulting in weak, sharp absorption bands primarily in the visible and near-infrared regions. scholaris.ca

Spectral investigations of Tm³⁺ in thulium nitrate solutions have been performed, and the resulting absorption spectra have been analyzed to assign the observed bands to specific electronic transitions from the ³H₆ ground state to various excited states. osti.govias.ac.in The use of second derivative spectroscopy can help to resolve overlapping bands and reveal splittings in the energy levels. ias.ac.in For instance, in thulium nitrate solutions, splittings have been observed for the ³F₄, ³F₃, ¹G₄, and ¹D₂ levels. ias.ac.in The absorption spectra of Tm³⁺-doped materials, such as fluorophosphate (B79755) glass, also show distinct absorption bands corresponding to transitions to various excited states, including ³F₄, ³H₅, ³H₄, ³F₃, ³F₂, ¹G₄, and ¹D₂. esrgroups.org

The intensities of these absorption bands can be analyzed using the Judd-Ofelt theory to determine phenomenological intensity parameters (Ωλ, λ = 2, 4, 6). osti.govias.ac.inesrgroups.org These parameters provide information about the local environment of the Tm³⁺ ion and are used to calculate other spectroscopic properties, such as radiative transition probabilities and oscillator strengths. osti.govias.ac.in

Table 2: Key f-f Absorption Transitions for Thulium(III)

| Transition (from ³H₆) | Approximate Wavelength (nm) | Host Material | Reference |

| ³F₄ | 1658 | Fluorophosphate glass | esrgroups.org |

| ³H₅ | 1212 | Fluorophosphate glass | esrgroups.org |

| ³H₄ | 792 | Fluorophosphate glass | esrgroups.org |

| ³F₃ | 686 | Fluorophosphate glass | esrgroups.org |

| ¹G₄ | 474 | Fluorophosphate glass | esrgroups.org |

| ¹D₂ | 360 | Fluorophosphate glass | esrgroups.org |

Luminescence Spectroscopy of Thulium(III) Nitrate and Doped Materials

Luminescence spectroscopy is a highly sensitive technique for studying the emissive properties of thulium(III) nitrate and materials doped with Tm³⁺ ions. The luminescence arises from radiative decay from excited electronic states of the Tm³⁺ ion.

Excitation and Emission Wavelength Analysis

Thulium(III) ions can be excited through direct absorption of light at wavelengths corresponding to their f-f transitions. researchgate.netrsc.org The subsequent emission spectra show characteristic sharp peaks corresponding to transitions from various excited states to lower-lying levels. researchgate.netrsc.orgacs.org For example, in sol-gel materials doped with a thulium(III) complex, excitation at around 370-380 nm leads to near-infrared emission peaks at 801 nm (³H₄ → ³H₆) and a broader band around 1470 nm (³H₄ → ³F₄). acs.org

In other host materials, emission in the visible region is also observed. For instance, Tm³⁺-doped strontium sulfide (B99878) exhibits red emission around 640 nm, attributed to the ¹G₄ → ³F₄ transition. tandfonline.com In some systems, multiple emission bands can be observed from different excited states, such as the ¹D₂, ¹G₄, and ³H₄ levels. researchgate.netrsc.org The formation of the ¹D₂ state can lead to direct luminescence or energy transfer to the lower ¹G₄ and ³H₄ emissive states. researchgate.netrsc.org

Table 3: Selected Excitation and Emission Wavelengths for Thulium(III) Systems

| Host Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Corresponding Transition | Reference |

| Sol-gel | ~370-380 | 801 | ³H₄ → ³H₆ | acs.org |

| Sol-gel | ~370-380 | 1470 | ³H₄ → ³F₄ | acs.org |

| Strontium Sulfide | Not specified | ~640 | ¹G₄ → ³F₄ | tandfonline.com |

| CaAl₄O₇ | 359 | 459 | ¹D₂ → ³F₄ | rsc.org |

| NaYF₄: Yb³⁺, Tm³⁺ | 980 | 452 | ¹D₂ → ³F₄ | nih.gov |

| NaYF₄: Yb³⁺, Tm³⁺ | 980 | 477 | ¹G₄ → ³H₆ | nih.gov |

| NaYF₄: Yb³⁺, Tm³⁺ | 980 | 648, 656 | ¹G₄ → ³F₄ | nih.gov |

Upconversion and Downconversion Luminescence Mechanisms

Thulium(III)-doped materials are well-known for their ability to exhibit upconversion luminescence, where lower-energy photons (typically in the near-infrared) are converted into higher-energy (visible or ultraviolet) emission. researchgate.netrsc.orgnih.gov This process often involves sequential absorption of multiple photons or energy transfer from a sensitizer (B1316253) ion, such as Yb³⁺. nih.govoptica.org For example, in NaYF₄ nanoparticles co-doped with Yb³⁺ and Tm³⁺, excitation at 980 nm leads to upconversion emission in the blue and red regions of the spectrum. nih.govoptica.org

Downconversion, where one high-energy photon is converted into two or more lower-energy photons, is another important process in Tm³⁺ systems. This can occur through cross-relaxation energy transfer between adjacent Tm³⁺ ions, which can be an efficient process for populating the upper laser level in some Tm³⁺-doped laser materials. crytur.com

Fluorescence Lifetime Measurements and Quantum Yield Determinations

Fluorescence lifetime measurements provide valuable information about the dynamics of the excited states of Tm³⁺. The lifetime of a particular excited state is influenced by both radiative and non-radiative decay processes. In thulium-doped silica-based fibers, the reported fluorescence lifetime of the ³F₄ level typically ranges from 300 to 450 µs. mdpi.com However, by modifying the glass matrix composition, for example by increasing the alumina (B75360) concentration, the fluorescence lifetime can be significantly enhanced, reaching values up to 756 µs. mdpi.com

The quantum yield of an emission process is the ratio of the number of photons emitted to the number of photons absorbed. The quantum efficiency of the ³F₄ level in thulium-doped fibers is generally lower than that of other rare-earth-doped fibers like those doped with ytterbium or erbium. mdpi.com However, even with a lower quantum efficiency, high-power continuous-wave Tm-doped fiber lasers can be constructed. mdpi.com In some cases, energy transfer from a co-dopant like Yb³⁺ can increase the lifetime and hence the quantum efficiency of the ³F₄ manifold of Tm³⁺. vu.edu.au

Crystal Field Effects on Thulium(III) Electronic Energy Levels

The electronic energy levels of the "free" Tm³⁺ ion are split into a series of Stark levels when the ion is incorporated into a crystal lattice. This splitting is caused by the electrostatic field, known as the crystal field, created by the surrounding ligands. The symmetry and strength of the crystal field determine the number of Stark levels and their energies. scilit.comaip.orgcapes.gov.br

Detailed analysis of the absorption and fluorescence spectra of Tm³⁺ in single crystals, such as yttrium oxide, allows for the identification of these Stark levels. scilit.comaip.orgcapes.gov.br Theoretical calculations, involving a crystal-field Hamiltonian, can be used to predict the splitting of the energy levels. By comparing the calculated and experimentally observed Stark levels, a set of crystal field parameters can be determined, which describe the interaction between the Tm³⁺ ion and the host lattice. scilit.comaip.orgcapes.gov.br In Tm³⁺-doped yttrium oxide, the average deviation between predicted and observed splittings for numerous crystalline Stark levels was found to be on the order of 13 cm⁻¹. scilit.comcapes.gov.br The crystal field also influences the transition probabilities between the Stark levels, thereby affecting the intensities and polarization of the observed spectral lines.

Advanced X-ray Techniques for Local Structure Probing of Thulium(III) Nitrate Systems

X-ray Diffraction (XRD) analysis is fundamental in confirming the crystalline structure of thulium(III) nitrate hydrates. For instance, Thulium(III) nitrate pentahydrate, with the chemical formula Tm(NO₃)₃·5H₂O, is a crystalline solid. ontosight.ai XRD is routinely employed to verify the formation of the correct crystalline phase during synthesis. sigmaaldrich.com Structural studies of the lanthanide nitrate hydrate (B1144303) series, Ln(NO₃)₃·xH₂O, reveal variations in the degree of hydration and coordination as a function of the lanthanide ion's atomic number. preprints.orgmdpi.com For thulium, both pentahydrate (x=5) and hexahydrate (x=6) forms are known to exist. preprints.orgmdpi.com

In the solid state, the crystal structure of hydrated thulium(III) nitrate consists of a central Tm³⁺ ion coordinated by oxygen atoms from both water molecules and nitrate anions. ontosight.ai Structural analyses across the lanthanide series show that in the hydrated nitrate salts [Ln(O₂NO₃)₃(OH₂)n]·(x-n)H₂O, the number of inner-sphere water molecules typically decreases as the atomic number of the lanthanide increases. For the series from Praseodymium to Ytterbium, the number of coordinated water molecules (n) is generally four. researchgate.netresearchgate.net The nitrate ions typically act as bidentate ligands, coordinating to the thulium ion through two of their oxygen atoms. academie-sciences.frnih.gov

X-ray Absorption Spectroscopy (XAS) , including Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), provides detailed information about the local coordination environment of the Tm³⁺ ion, even in non-crystalline or solution states. preprints.orgresearchgate.netnih.gov Studies on dilute aqueous solutions of lanthanide nitrates have been conducted to understand the structure of Ln-nitrate complexes. preprints.orgresearchgate.netnih.gov

Research using EXAFS on dilute aqueous solutions of lanthanide nitrates has shown that the first coordination sphere of the metal ion undergoes significant contraction upon dissolution for lanthanides in the middle of the series. researchgate.netnih.gov In these solutions, there is evidence for both coordinated and non-coordinated nitrate groups. researchgate.netnih.gov The coordinated nitrates can exhibit both bidentate and monodentate binding modes, with the prevalence of monodentate bonding increasing from Cerium to Ytterbium. researchgate.netnih.gov

Quantitative analysis of EXAFS data for lanthanide nitrate solutions indicates that the total coordination number for heavy lanthanides, like thulium, is approximately 8. researchgate.net The bond distances between the lanthanide ion and the oxygen atoms of the coordinating water molecules (Ln-O(H₂O)) are typically shorter than the bond distances to the oxygen atoms of the nitrate groups (Ln-O(NO₃)). researchgate.net For heavy lanthanides, the Ln-O(H₂O) bond distances are in the range of 2.3 to 2.5 Å, while the Ln-O(NO₃) bond distances are approximately 2.4 to 2.6 Å. researchgate.net This suggests that the nitrate ion is more weakly bound than water molecules. researchgate.net

A detailed analysis of the interatomic distances in solid Ln(NO₃)₃·xH₂O salts shows that for thulium, when comparing the pentahydrate and hexahydrate forms, an increase in the number of crystallization water molecules leads to a decrease in the average Tm-O(H₂O) distance and an increase in the average Tm-O(NO₃) distance. mdpi.com

The table below summarizes key structural parameters for thulium(III) nitrate systems derived from X-ray-based techniques.

Interactive Data Table: Structural Parameters of Thulium(III) Nitrate Systems

Advanced Materials Science Applications of Thulium Iii Nitrate

Optical and Luminescent Materials

Thulium(III) nitrate (B79036) is a key component in the fabrication of a variety of optical and luminescent materials due to the specific energy level transitions of the thulium ion (Tm³⁺). made-in-china.comstanfordmaterials.com These applications leverage the ion's ability to emit light in the blue, and near-infrared regions of the electromagnetic spectrum. aemree.comresearchgate.net

Development of Thulium(III)-Doped Phosphors for Display and Lighting Technologies

Thulium(III) nitrate is utilized as a precursor to create thulium-doped phosphors. These phosphors are essential for producing the blue light component in high-definition displays, contributing to enhanced color accuracy and brightness. aemree.com Advanced display technologies, such as some organic light-emitting diode (OLED) screens, rely on materials containing thulium to achieve vibrant and lifelike colors. aemree.com In the realm of lighting, thulium-doped materials are investigated for their potential in specialized applications requiring specific spectral emissions. The trivalent thulium ion (Tm³⁺) is an effective activator in various host materials, leading to luminescent compounds with high stability and color purity. wipo.int

Integration into Optical Fibers and Waveguides

Thulium(III) nitrate is a critical raw material for doping optical fibers. made-in-china.comsamaterials.com Thulium-doped fibers are capable of amplifying optical signals, particularly in the short-wavelength infrared (SWIR) region, which is significant for telecommunications. made-in-china.com The process often involves preparing a solution containing thulium ions, which is then integrated into the glass preform of the optical fiber. Thulium-doped fiber amplifiers (TDFAs) are a key application, operating in a wavelength region where standard amplifiers are less effective. Furthermore, thulium's optical properties are exploited in the fabrication of optical waveguides, which are fundamental components for directing light in integrated photonic circuits. sigmaaldrich.com

Fabrication of Solid-State Laser Materials (e.g., Tm:YAG Systems)

Thulium(III) nitrate serves as a precursor for creating thulium-doped solid-state laser crystals, most notably Thulium-doped Yttrium Aluminum Garnet (Tm:YAG). wikipedia.orgsamaterials.comzegmetal.com These lasers emit in the near-infrared range, around 2 micrometers, a wavelength that is highly absorbed by water. wikipedia.orgsamaterials.com This characteristic makes Tm:YAG lasers particularly effective for surgical procedures, as they allow for precise tissue ablation with minimal collateral damage. wikipedia.orgsamaterials.com The fabrication process of these laser crystals often involves the decomposition of thulium(III) nitrate to form thulium oxide, which is then incorporated into the YAG crystal lattice. stanfordmaterials.comsamaterials.com

Photon Conversion Systems for Enhanced Spectral Utilization in Optoelectronic Devices

Thulium(III) nitrate is instrumental in the development of materials for photon conversion, which includes both upconversion and down-conversion processes. sigmaaldrich.comgoogle.com In upconversion, lower-energy photons (like infrared light) are converted into higher-energy visible light. google.com Thulium-based materials are particularly known for their ability to emit blue light through upconversion. google.com This technology holds promise for enhancing the efficiency of solar cells by converting unusable portions of the solar spectrum into light that can be readily converted into electricity. sigmaaldrich.comgoogle.com In down-conversion, a high-energy photon is converted into multiple lower-energy photons, which can also improve solar cell efficiency.

Catalytic Systems

The application of thulium compounds in catalysis is an emerging area of research, with thulium(III) nitrate serving as a valuable starting material. aemree.comfishersci.nothermofisher.com

Application as a Precursor for Thulium-Based Catalysts in Organic Synthesis

Thulium(III) nitrate is used as a precursor to synthesize various thulium-based catalysts. stanfordmaterials.com These catalysts, often in the form of thulium oxide or complex organometallic frameworks, exhibit unique activity in promoting certain chemical reactions. aemree.comstanfordmaterials.com For instance, thulium-based catalysts have shown potential in organic synthesis and in the chemical fixation of carbon dioxide. aemree.comrsc.orgacs.org The catalytic activity is attributed to the Lewis acidic nature of the Tm³⁺ ion and its ability to coordinate with organic molecules, facilitating their transformation. rsc.org Research has demonstrated the use of thulium-organic frameworks in the cycloaddition of CO₂ with epoxides. rsc.orgacs.org

Interactive Data Table: Applications of Thulium(III) Nitrate in Advanced Materials

| Application Area | Specific Use | Key Compound/System | Relevant Properties |

| Optical & Luminescent Materials | Phosphors for Displays & Lighting | Thulium-doped phosphors | Blue light emission, high color purity |

| Optical Amplification | Thulium-doped optical fibers (TDFAs) | Signal amplification in SWIR region | |

| Solid-State Lasers | Thulium-doped YAG (Tm:YAG) | Emission around 2 µm, high water absorption | |

| Solar Cell Enhancement | Photon up/down-conversion materials | Conversion of unusable solar spectrum | |

| Catalytic Systems | Organic Synthesis | Thulium-based catalysts (e.g., Thulium Oxide) | Lewis acidity, promotion of specific reactions |

| Carbon Dioxide Fixation | Thulium-organic frameworks | Catalytic cycloaddition of CO₂ |

Photocatalytic and Sonophotocatalytic Activity in Environmental Remediation (e.g., Dye Degradation)

Thulium-based compounds, derived from thulium(III) nitrate, have demonstrated potential in the photocatalytic and sonophotocatalytic degradation of organic pollutants, such as dyes in wastewater. researchgate.netresearchgate.net Photocatalysis utilizes a photocatalyst and light to generate highly reactive species that break down pollutants. mdpi.comnih.gov The modification of photocatalysts like titanium dioxide (TiO₂) with metal ions can enhance their efficiency. mdpi.com

In one study, thulium titanate/polyaniline nanocomposites were synthesized using a sol-gel assisted sonochemical method. researchgate.net These nanocomposites exhibited improved photocatalytic activity in the degradation of rhodamine B under visible light. researchgate.net The combination of the nanocomposite with ultrasonic irradiation, a process known as sonophotocatalysis, showed greater efficacy in dye degradation than using the nanocomposite with visible light alone. researchgate.net

Another study focused on thulium copper oxide (Tm₂Cu₂O₅) nanostructures, synthesized via a sonochemical process, for the decolorization of various water-soluble organic pollutants. researchgate.net These nanostructures proved highly effective in removing dyes like erythrosine from water under visible light, with hydroxyl radicals identified as the primary species responsible for the degradation. researchgate.net The research highlighted the stability of the Tm₂Cu₂O₅ photocatalyst, which maintained a high degradation performance after multiple cycles. researchgate.net

Role in Petrochemical Processing and Chemical Manufacturing

Thulium(III) nitrate and its derivatives, particularly thulium oxide (Tm₂O₃), are utilized as catalysts in petrochemical processing and various chemical manufacturing applications. ottokemi.comsamaterials.comfuncmater.compangea-intl.comstanfordmaterials.comattelements.comstanfordmaterials.com The catalytic activity of rare earth compounds is a key factor in their industrial importance. stanfordmaterials.com Thulium oxide, which can be synthesized from the thermal decomposition of thulium(III) nitrate, serves as an efficient catalyst in organic synthesis. stanfordmaterials.comstanfordmaterials.com Its chemical stability and resistance to corrosion make it suitable for use in harsh chemical environments characterized by high temperatures and pressures. stanfordmaterials.com

While specific details on the mechanisms and types of reactions catalyzed by thulium(III) nitrate in petrochemicals are not extensively documented in the provided results, the general application of rare earth nitrates and their oxides as catalysts is well-established. stanfordmaterials.comattelements.comstanfordmaterials.comstanfordmaterials.com For instance, rare earth nitrates are essential for producing catalysts used in petroleum refining. stanfordmaterials.com Lutetium nitrate, a related rare earth nitrate, finds use as a catalyst in petroleum cracking in refineries and in processes like alkylation, hydrogenation, and polymerization. stanfordmaterials.com

Advanced Ceramic and Glass Composites

Thulium(III) nitrate is a key ingredient in the creation of advanced ceramic and glass composites, valued for their specialized optical, thermal, and magnetic properties. ottokemi.comsamaterials.comsamaterials.comattelements.comstanfordmaterials.com It is often used as a dopant to enhance the performance of these materials. samaterials.comsamaterials.commsesupplies.com

Doping Strategies for Enhanced Thermal, Magnetic, and Optical Properties

Doping ceramics and glasses with thulium, often introduced via thulium(III) nitrate, is a common strategy to tailor their material properties. samaterials.comresearchgate.net The addition of rare earth ions like thulium can significantly influence the thermal conductivity, magnetic behavior, and optical characteristics of the host material. nih.govunizar.esarxiv.org

Thermal Properties: Doping can dramatically decrease the thermal conductivity of ceramic materials by increasing phonon scattering. unizar.es This effect is beneficial in applications requiring thermal insulation. For example, studies on doped CaMnO₃ ceramics have shown a significant reduction in thermal conductivity with the introduction of dopants. unizar.es Similarly, doping CeO₂ ceramics with stabilizing additives has been shown to improve the stability of their thermophysical parameters. mdpi.com

Magnetic Properties: The introduction of dopants can alter the magnetic ordering and moment of a material. arxiv.orgpreprints.org For instance, doping terbium manganites with other rare earth elements can modify the Mn-O-Mn bond angles, leading to a stronger ferromagnetic component. arxiv.org In thulium-doped copper ferrite (B1171679) nanoparticles, the magnetic properties were found to be influenced by the dopant concentration. researchgate.net

Optical Properties: Thulium doping is widely employed to achieve specific optical functionalities, particularly for laser applications. nih.goviphy.ac.cn Thulium-doped yttrium aluminum garnet (YAG) ceramics, for example, are important for lasers operating in the eye-safe 2 µm spectral region. iphy.ac.cn The doping of zinc silicate (B1173343) (Zn₂SiO₄) with rare earth ions like thulium can enhance its optical properties for applications in laser technology and optical communications. researchgate.net

Fabrication of Specialty Glasses and Optical Coatings

Thulium(III) nitrate is a crucial component in the manufacturing of specialty glasses and optical coatings. ottokemi.comsamaterials.comfuncmater.compangea-intl.comsamaterials.comattelements.comstanfordmaterials.com Thulium-doped materials are particularly important for applications in lasers and fiber amplifiers. samaterials.comsamaterials.com

The fabrication process often involves the use of thulium oxide, which can be derived from thulium(III) nitrate. stanfordmaterials.comstanfordmaterials.comexamples.com This oxide is used to color glasses and ceramics and is a key dopant in garnet-based lasers. examples.com Thulium-doped fiber amplifiers, for instance, are used to enhance signals in telecommunication fiber optic cables. examples.com

Research has focused on developing highly transparent thulium-doped ceramics with excellent optical quality. nih.goviphy.ac.cn For example, polycrystalline Tm:YAG ceramics have been fabricated with high transparency and a pore-free microstructure, demonstrating efficient laser performance. iphy.ac.cn Similarly, Ho³⁺-doped Lu₂O₃ ceramics, synthesized from nitrate precursors, have shown excellent optical transmission approaching the theoretical limit. optica.org

Nanostructured Materials

Thulium(III) nitrate serves as a vital precursor for the synthesis of thulium-based nanostructured materials, most notably thulium oxide (Tm₂O₃) nanorods. scientificlabs.ieresearchgate.netottokemi.com These nanomaterials exhibit unique properties and have found applications in various fields, including sensor technology. scientificlabs.ieresearchgate.netottokemi.com

Synthesis and Applications of Thulium Oxide (Tm₂O₃) Nanorods from Nitrate Precursors

The synthesis of thulium oxide nanorods frequently employs thulium(III) nitrate pentahydrate as the starting material. scientificlabs.ieottokemi.com A common method is the precipitation method, where a solution of thulium(III) nitrate is reacted with a precipitating agent, such as ammonium (B1175870) carbonate. researchgate.neticm.edu.pl The resulting precursor is then washed, dried, and calcined at high temperatures to yield Tm₂O₃ nanopowders. researchgate.neticm.edu.pl

The morphology and size of the resulting Tm₂O₃ nanoparticles can be controlled by adjusting the synthesis parameters, such as the molar concentration of the thulium nitrate solution and the precipitation temperature. researchgate.net For instance, using a lower concentration of thulium nitrate solution at room temperature has been shown to produce small, round, and loosely agglomerated nanoparticles. researchgate.net

Table of Thulium Oxide Nanoparticle Properties vs. Synthesis Conditions

| Molar Concentration of Tm(NO₃)₃ Solution | Resulting Crystallite Size |

|---|---|

| 0.1 M | 58 nm |

| Higher Concentrations | Larger crystallites |

Data derived from a study on the precipitation method for Tm₂O₃ nanopowder synthesis. icm.edu.pl

One of the notable applications of these Tm₂O₃ nanorods is in the development of enzyme-based biosensors. scientificlabs.ieottokemi.com The nanorods are used to modify electrodes, enhancing their performance in biosensor analysis. scientificlabs.ieottokemi.com

Formation of Hydrophilic, Microporous Lanthanide-Organic Frameworks (MOFs)

Thulium(III) nitrate is a key reagent in the synthesis of hydrophilic, microporous lanthanide-organic frameworks (MOFs). ottokemi.comscientificlabs.comottokemi.comchemicalbook.com These materials are characterized by their porous structures and their affinity for water, making them suitable for a variety of applications.

The synthesis of these MOFs can be achieved through methods such as cathodic electrodeposition. For instance, a bimetallic samarium/thulium-metal organic framework has been prepared on a nickel foam substrate using an aqueous solution of samarium and thulium nitrates with an organic linker. researchgate.net Similarly, a sphere-like thulium/samarium mixed-metal MOF has been grown on a nickel-foam support through a one-step cathodic deposition process. researchgate.net The resulting MOFs exhibit high capacitance, suggesting their potential as electrode materials for supercapacitors. researchgate.net

The general synthesis of MOFs involves combining a metal source, such as a metal salt like thulium(III) nitrate, with a polydentate organic ligand. google.com The reaction conditions can be tailored to produce frameworks with specific topologies and properties. google.com The structural modularity of MOFs, allowing for the use of different metals and organic linkers, makes them highly versatile materials. google.com

Thulium Titanate Nanocomposites for Specific Functionalities

Thulium(III) nitrate is also utilized as a precursor in the creation of thulium titanate (Tm₂Ti₂O₇) nanocomposites, which exhibit promising photocatalytic properties. These nanocomposites can be synthesized using a sol-gel assisted sonochemical method. researchgate.net

In one study, thulium titanate/polyaniline nanocomposites were synthesized to investigate the degradation of dyes under ultrasonic irradiation and visible light. researchgate.net The results indicated that the nanocomposite, in conjunction with ultrasonic treatment, showed enhanced photocatalytic activity in breaking down rhodamine B. researchgate.net The synthesis process itself can be optimized; for instance, the presence of starch and sonication were found to be essential for preparing pure thulium titanate nanostructures. researchgate.net The resulting nanocomposites can have a significantly increased surface area, which is beneficial for their catalytic performance. researchgate.net For example, the surface area was reported to increase from 9.5305 m²/g to 40.28 m²/g with the use of ultrasound and starch. researchgate.net Research has shown that thulium titanate/polyaniline nanoparticles can decompose 10 ppm of rhodamine B dye in 200 minutes under visible light. iau.ir

Table 1: Photocatalytic Degradation by Thulium Titanate Nanocomposites

| Nanocomposite | Target Pollutant | Concentration | Time | Conditions |

|---|---|---|---|---|

| Thulium titanate/polyaniline | Rhodamine B | 10 ppm | 200 min | Visible light |

Applications in Nuclear Technology as a Precursor for Radiation Sources

Thulium(III) nitrate plays a crucial role as a precursor material for the production of the radioisotope Thulium-170 (¹⁷⁰Tm), which has significant applications in nuclear technology, particularly in medicine. bumtresdconveyor.comstanfordmaterials.com ¹⁷⁰Tm is produced by bombarding stable Thulium-169 (¹⁶⁹Tm) with neutrons in a nuclear reactor. bumtresdconveyor.comstanfordmaterials.comchemicool.com

¹⁷⁰Tm is a beta-emitting radionuclide with a half-life of 128.6 days. hilarispublisher.comwikipedia.org It decays primarily via beta emission to Ytterbium-170, and also emits gamma rays and X-rays. hilarispublisher.comwikipedia.org These radiation characteristics make ¹⁷⁰Tm suitable for use in brachytherapy, a form of radiotherapy where a sealed radiation source is placed inside or next to the area requiring treatment. hilarispublisher.comaemree.com

The production of ¹⁷⁰Tm sources can involve dissolving irradiated thulium oxide (which can be prepared from thulium nitrate) in hydrochloric acid. Another method involves the chemical deposition of ¹⁷⁰Tm, followed by encapsulation in a titanium holder. These sources have been developed for both low-dose-rate (LDR) and high-dose-rate (HDR) brachytherapy. hilarispublisher.com

One notable application of ¹⁷⁰Tm is in portable blood irradiators. bumtresdconveyor.comchemicool.com These devices are designed to suppress the rejection of transplanted organs by irradiating the blood and reducing the number of lymphocytes, which are responsible for organ rejection. bumtresdconveyor.com A portable blood irradiator using ¹⁷⁰Tm embedded in vitreous carbon has been developed and tested. osti.gov

Table 2: Properties of Thulium-170 (¹⁷⁰Tm)

| Property | Value |

|---|---|

| Half-life | 128.6 ± 0.3 days wikipedia.org |

| Decay Mode | β⁻ decay (to ¹⁷⁰Yb) and Electron Capture (to ¹⁷⁰Er) wikipedia.org |

| Beta Decay Energy | 0.8838 MeV, 0.9686 MeV wikipedia.org |

| Primary Gamma/X-ray Emissions | 84.25 keV, 52.389 keV, 51.354 keV wikipedia.org |

| Precursor | Thulium-169 (¹⁶⁹Tm) bumtresdconveyor.com |

Computational and Theoretical Investigations of Thulium Iii Nitrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust quantum mechanical method used to examine the electronic structure and bonding in Thulium(III) nitrate (B79036) and its complexes. These calculations provide fundamental insights into the nature of the interactions between the Tm³⁺ ion and its ligands.

Research on lanthanide nitrate complexes, including those of thulium, has employed DFT to analyze vibrational modes and the nature of the metal-ligand bonds. For instance, DFT frequency analysis has been used to assign vibrational bands in the infrared (IR) and Raman spectra of lanthanide nitrate complexes with organic ligands like N,N,N',N'-tetramethylmalonamide. chemrxiv.org This analysis helps to diagnose the coordination environment of the Tm³⁺ ion by identifying how the carbonyl (C=O) stretching frequencies shift upon coordination to the metal center. chemrxiv.org

DFT is also crucial for understanding the electronic properties of materials derived from Thulium(III) nitrate. In studies involving thulium-doped titanium dioxide (TiO₂), DFT calculations have been performed to explore the optoelectronic properties and charge transfer mechanisms. researchgate.net These calculations can determine the band gap of the material and reveal the nature of electronic transfers, such as those occurring through Ti–Tm and Tm–O–Ti hybridizations. researchgate.net The results from DFT can show a decreasing band gap trend with increased Tm³⁺ doping, which is valuable for applications like electron transport layers in organic solar cells. researchgate.net

Analogous studies on other lanthanide nitrate complexes provide a framework for understanding thulium systems. DFT calculations on lanthanum, neodymium, and europium nitrate complexes with bis-lactam-1,10-phenanthroline (BLPhen) show that the nitrate ions can adopt different binding modes, such as monodentate and bidentate. ornl.govosti.gov The preference for a particular mode is influenced by the size of the lanthanide ion. ornl.govosti.gov As the ionic radius decreases across the lanthanide series, steric crowding can force a change from a mix of monodentate/bidentate binding to an all-monodentate configuration. ornl.govosti.gov This principle applies directly to the relatively small Tm³⁺ ion. The accuracy of DFT-derived geometries for thulium complexes has been shown to be high, with calculated distances between the thulium ion and its coordinated atoms being within approximately 2% of experimental crystallographic data. science.govresearchgate.net

Table 1: Representative DFT Findings on Lanthanide-Nitrate Systems

| System Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Ln(trans-TMMA)₂(NO₃)₃ (Ln=La-Sm, Er-Lu) | DFT Frequency Analysis | Assigned vibrational modes (e.g., C=O stretches) to diagnose ligand arrangement and coordination. | chemrxiv.org |

| Tm³⁺-doped TiO₂ | DFT (CASTEP) | Calculated decreasing band gap with increased Tm³⁺ doping; identified Ti-Tm and Tm-O-Ti hybridizations. | researchgate.net |

| [Ln(BLPhen)₂]³⁺ with NO₃⁻ (Ln=La, Nd, Eu) | DFT (Spin-polarized) | Revealed dynamic changes in nitrate binding from bidentate to monodentate with decreasing ionic size. | ornl.govosti.gov |

| Yb(III) Solvates | DFT and CASSCF | Modeled structures and determined coordination number and geometry by comparing theoretical and experimental electronic energy levels. | chemrxiv.org |

Molecular Dynamics Simulations of Thulium(III) Nitrate in Solution and Solid States

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of Thulium(III) nitrate in various environments, providing insights into solvation structures, coordination dynamics, and transport properties that are averaged over time.

Ab initio molecular dynamics (AIMD) or first-principles molecular dynamics (FPMD), which combine MD with electronic structure calculations (often DFT), offer a highly accurate way to model these systems. FPMD simulations of lanthanide nitrate complexes in organic solvents have revealed that the coordination of nitrate anions is a dynamic process. ornl.govosti.gov For early-to-mid lanthanides, nitrate ligands can rapidly switch between monodentate and bidentate binding modes. ornl.govosti.gov This dynamic behavior is crucial for understanding reaction mechanisms and stability in solution. For later lanthanides like thulium, the smaller ionic size is expected to influence these dynamics significantly. ornl.govosti.gov

Studies on lanthanide ions in nitrate-based ionic liquids using AIMD have shown how the coordination shell is structured. uniroma1.it For example, simulations of La³⁺ and Lu³⁺ in ethyl-ammonium nitrate (EAN) revealed that the coordination is dominated by nitrate anions. uniroma1.it While the larger La³⁺ ion coordinates 5 nitrate anions (acting as bidentate ligands), the smaller Lu³⁺ coordinates 6, with only 2 or 3 acting as bidentate ligands. uniroma1.it This results in a total oxygen coordination number of 10 for La³⁺ and around 8.5 for Lu³⁺, consistent with the lanthanide contraction. uniroma1.it These findings provide a strong basis for predicting the behavior of the intermediate Tm³⁺ ion in similar environments.

Classical MD simulations, which use parameterized force fields, allow for the study of larger systems over longer timescales. Advanced techniques like metadynamics have been used with classical MD to investigate the free energy landscapes of lanthanide nitrate salt solvation. rsc.org These simulations can explain selectivity trends in solvent extraction processes by probing the full range of solvation configurations and their associated energies. rsc.org Quantum mechanical charge field molecular dynamics (QMCF-MD) studies have also been specifically performed on Thulium(III) in aqueous solution, providing detailed information on its hydration shell structure and dynamics. acs.org

Table 2: Summary of Molecular Dynamics Simulation Studies on Lanthanide-Nitrate Systems

| System Studied | Simulation Method | Environment | Key Findings | Reference |

|---|---|---|---|---|

| [Ln(BLPhen)₂]³⁺ with NO₃⁻ (Ln=La, Nd, Eu) | FPMD | Dichloroethane (DCE) solvent | Coordination number drops from 11 (La, Nd) to 10 (Eu); nitrate binding becomes more dynamic and labile across the series. | ornl.govosti.gov |

| La³⁺ and Lu³⁺ | Ab initio MD (CPMD) | Ethyl-ammonium Nitrate (EAN) Ionic Liquid | Coordination is mainly by nitrate anions; oxygen coordination number decreases from 10 (La³⁺) to ~8.5 (Lu³⁺) due to lanthanide contraction. | uniroma1.it |

| La, Eu, Lu nitrate salts with DMDOHEMA | Classical MD with Metadynamics | Organic phase | Measured free energy surfaces explain extraction trends by revealing changes in ligand coordination. | rsc.org |

| Tm³⁺ and Yb³⁺ | QMCF-MD | Aqueous solution | Provided detailed insights into the hydration complex and dynamics of thulium in water. | acs.org |

Modeling of Spectroscopic Properties and Energy Transfer Processes

The unique optical properties of the Tm³⁺ ion, arising from its 4f electron configuration, can be modeled to understand and predict its spectroscopic behavior in Thulium(III) nitrate systems. The Judd-Ofelt theory is a cornerstone of this modeling effort. tandfonline.comacs.orgmdpi.com

The Judd-Ofelt theory is a phenomenological model used to calculate the intensities of the typically weak, parity-forbidden f-f electronic transitions of lanthanide ions. mdpi.com By fitting the experimental absorption spectrum, three intensity parameters (Ω₂, Ω₄, Ω₆) are obtained. acs.orgmdpi.com These parameters provide information about the local environment of the Tm³⁺ ion. mdpi.com

Ω₂ is highly sensitive to the asymmetry of the coordination site and the covalency of the metal-ligand bonds. mdpi.com

Ω₄ and Ω₆ are related to the bulk properties of the host material, such as rigidity. mdpi.com

For Tm³⁺ compounds, the Judd-Ofelt analysis has been shown to yield good results. tandfonline.com Once determined, these parameters can be used to calculate crucial radiative properties, including transition probabilities (A), radiative lifetimes (τ_rad), and luminescence branching ratios (β) for the excited states of the Tm³⁺ ion. acs.orgresearchgate.net

Theoretical models are also essential for describing energy transfer processes. rsc.orgresearchgate.net In thulium-containing materials, luminescence can occur from multiple excited states, such as ¹D₂, ¹G₄, and ³H₄. researchgate.net Energy can be transferred non-radiatively between these levels or between different Tm³⁺ ions. rsc.orgresearchgate.net Quantum-chemical modeling can predict whether intramolecular energy transfer from a ligand's excited states to the Tm³⁺ ion is feasible by comparing their respective energy levels. nih.gov For example, if the ligand's triplet state energy is not appropriately positioned above the emissive level of the lanthanide, this "antenna effect" will be inefficient. nih.gov Models based on theories like the Inokuti-Hirayama model can be used to analyze energy transfer processes between Tm³⁺ and other ions, such as Yb³⁺, in co-doped materials. ull.es

Table 3: Judd-Ofelt Parameters for a Representative Thulium-Containing Crystal

| Material | Ω₂ (10⁻²⁰ cm²) | Ω₄ (10⁻²⁰ cm²) | Ω₆ (10⁻²⁰ cm²) | Reference |

|---|---|---|---|---|

| TmAl₃(BO₃)₄ | 2.40 | 0.48 | 1.09 | acs.org |

Computational Prediction of Novel Thulium(III) Nitrate-Derived Materials

Computational methods are increasingly used not just to understand existing materials but also to predict and design novel materials with specific functionalities. Thulium(III) nitrate serves as an excellent water-soluble, high-purity precursor for synthesizing such advanced materials. americanelements.com

A prominent example is the computational design of materials for optoelectronic applications. DFT calculations have been used to propose thulium-doped TiO₂ as a suitable n-type material for organic solar cells. researchgate.net In that work, thulium(III) nitrate pentahydrate was the precursor for the dopant. researchgate.net The computational study predicted that Tm³⁺ doping would enhance electrical conductivity and create a favorable band alignment for efficient charge transfer. researchgate.net These theoretical predictions were then used in a numerical simulation of a complete solar cell device, which projected a high power conversion efficiency, thereby guiding experimental efforts. researchgate.net

Another area of active research is the prediction of thermal properties for laser materials. A computational approach combining DFT with revised versions of the Slack and Klemens equations has been developed to estimate the thermal conductivity of optical materials, including thulium-doped mixed oxides. cnr.it DFT calculations provide the necessary inputs, such as elastic constants, for these models. cnr.it This methodology allows for the cost-effective screening of new host materials for thulium-based lasers, aiming to identify compositions with high thermal conductivity to manage heat efficiently during high-power operation. cnr.it

Furthermore, semi-empirical quantum chemical methods, such as Sparkle/PM7, have been parameterized for the entire lanthanide series, including thulium. researchgate.net These methods offer a computationally cheaper alternative to DFT for predicting the geometries of complex molecules and materials, making them suitable for high-throughput screening of novel thulium compounds derived from nitrate or other precursors for various applications in materials science. researchgate.net

Environmental and Industrial Process Considerations

Separation and Purification Processes of Thulium(III) from Rare Earth Mixtures

The separation of thulium from other rare earth elements (REEs) is a complex but crucial process due to their similar chemical properties. condorchem.com The primary methods employed are solvent extraction and ion exchange chromatography. examples.combritannica.com

Solvent Extraction: This is a widely used industrial method for separating REEs. britannica.comgoogle.com The process takes advantage of the slight differences in how REE ions distribute themselves between two immiscible liquid phases—typically an aqueous phase containing the REE mixture and an organic phase containing a specific extractant. google.com For the separation of heavy rare earth elements like thulium, organophosphorus compounds such as 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (P507) and di(2-ethylhexyl) phosphoric acid (HDEHP) are common extractants. google.comscirp.org

A multi-stage counter-current extraction process is often employed to achieve high purity. For instance, a system using P507 can effectively separate thulium, ytterbium, and lutetium. google.com In one patented process, a mixture of these elements can be separated to yield a thulium product with a concentration of 0.3-0.5 mol/L. google.com Non-aqueous solvent extraction has also been explored, demonstrating the potential to separate a thulium group (Tm, Yb, Lu) from a dysprosium group (Dy, Ho, Er, Y) with high purity. researchgate.net

Ion Exchange Chromatography: This technique offers a higher degree of purification and is particularly useful for obtaining high-purity thulium required for specific applications like in optical and phosphor-grade materials. examples.combritannica.com The process involves passing a solution containing the REE mixture through a column packed with a resin. The REE ions bind to the resin and are then selectively eluted by a complexing agent. britannica.com The separation is based on the differing affinities of the REE ions for the resin and the complexing agent. britannica.com While slower than solvent extraction, ion exchange can achieve purities exceeding 99.9999%. britannica.com

Extraction Chromatography: This method combines principles of both solvent extraction and chromatography. An extraction ligand, such as HDEHP, is immobilized on a solid support. scirp.org A study on the purification of thulium from a heavy rare earth mixture using this method with nitric acid as the eluent demonstrated the production of thulium with 99% purity. scirp.org

Below is a table summarizing the key aspects of these separation processes:

| Separation Process | Principle | Reagents/Materials | Advantages | Disadvantages |

| Solvent Extraction | Differential partitioning of ions between two immiscible liquid phases. google.com | Organic extractants (e.g., P507, HDEHP), aqueous acid solutions. google.comscirp.org | Suitable for large-scale industrial production, relatively fast. britannica.comgoogle.com | Use of large volumes of organic solvents, potential for environmental contamination. mdpi.com |

| Ion Exchange Chromatography | Differential affinity of ions for a solid resin and a complexing eluent. britannica.com | Synthetic resins, complexing agents. britannica.com | Can achieve very high purity levels (>99.9999%). britannica.com | Slower process compared to solvent extraction. britannica.com |

| Extraction Chromatography | An extraction ligand is immobilized on a solid support, and separation occurs via elution. scirp.org | Immobilized extractant (e.g., HDEHP), eluent (e.g., nitric acid). scirp.org | Combines selectivity of solvent extraction with the efficiency of chromatography. scirp.org | May have lower capacity than traditional solvent extraction. |

Waste Stream Management and Recovery of Thulium(III) Species

The processing of rare earth elements, including thulium, generates waste streams that require careful management to prevent environmental contamination and to recover valuable materials. These waste streams can originate from the initial ore processing, separation and purification stages, and from end-of-life products containing thulium. mdpi.comresearchgate.net

Management of Industrial Waste: Waste from mining and processing often contains residual rare earth elements. mdpi.com Proper management involves containing these wastes to prevent the leaching of metals into the environment. apolloscientific.co.ukscbt.com International regulations, such as the Basel Convention, govern the transboundary movement of hazardous wastes, which can include certain chemical residues from processing. basel.int National and local regulations also provide guidelines for the storage, labeling, and disposal of hazardous waste. vpo.go.tz

Recovery from Waste Streams: Recovering thulium from industrial waste is an increasingly important aspect of a circular economy. mdpi.comresearchgate.net Hydrometallurgical processes are central to this recovery. mdpi.comcore.ac.uk

Leaching: This is a primary step where a solvent, often an acid, is used to dissolve the rare earth elements from the solid waste material. mdpi.com

Precipitation: After leaching, the REEs can be selectively precipitated from the solution by adjusting the pH or adding specific precipitating agents. mdpi.com

Solvent Extraction and Ion Exchange: These techniques, as described in the previous section, are also applied to recover and purify thulium from the leachate. mdpi.com

Adsorption: Research has shown the potential of using specific adsorbents to recover thulium from solutions. For example, a composite adsorbent with a specific organic ligand demonstrated a high adsorption capacity for Thulium(III) ions. researchgate.net The adsorbed thulium could then be desorbed using a nitric acid solution, allowing for both recovery of the metal and regeneration of the adsorbent. researchgate.net

The following table outlines methods for thulium recovery from waste:

| Recovery Method | Description | Key Parameters | Reported Efficiency |

| Hydrometallurgy | Involves leaching, solvent extraction, and precipitation to recover metals from waste. mdpi.comcore.ac.uk | Leachant type and concentration, pH, temperature. | Varies depending on the waste material and specific process. |

| Adsorption | Use of materials that selectively bind thulium ions from a solution. researchgate.net | Adsorbent type, pH, contact time. | A specific ligand-based adsorbent showed a maximum adsorption capacity of 168.57 mg/g for Thulium(III). researchgate.net |

Sustainable Synthesis Approaches for Thulium(III) Nitrate (B79036)

Traditional synthesis of thulium(III) nitrate involves dissolving thulium oxide in nitric acid. chembk.comiucr.org While effective, this method can involve harsh conditions and generate waste. Sustainable or "green" chemistry approaches aim to develop more environmentally friendly synthesis routes.

Direct Synthesis from Metal: Thulium metal can react directly with nitric acid to produce thulium(III) nitrate. wikipedia.org Tm + 6 HNO₃ → Tm(NO₃)₃ + 3 NO₂ + 3 H₂O wikipedia.org

Reaction with Thulium Hydroxide (B78521): A neutralization reaction between thulium hydroxide and nitric acid also yields thulium(III) nitrate and water, which is a cleaner reaction. wikipedia.org Tm(OH)₃ + 3 HNO₃ → Tm(NO₃)₃ + 3 H₂O wikipedia.org

Microwave-Assisted Synthesis: Microwave-assisted methods are being explored for the synthesis of various rare earth compounds. mdpi.com This technique can lead to faster reaction times and reduced energy consumption. For example, microwave-assisted combustion has been used to prepare nanostructured rare earth-iron-boron particles from metal nitrates. mdpi.com

Molten Salt Synthesis: This method uses molten alkali metal nitrates as a low-temperature flux for the synthesis of rare earth compounds. researchgate.net It has been demonstrated for the synthesis of perovskite-type lanthanum aluminate nanoparticles from hydrated lanthanum nitrate and could be a potential route for other rare earth nitrates. researchgate.net

Deep Eutectic Solvent (DES)-Assisted Solvothermal Method: This emerging green chemistry approach has been used to synthesize rare earth tungstates from rare earth nitrates. acs.org A deep eutectic solvent, which is a mixture of compounds with a lower melting point than the individual components, is used as the reaction medium. acs.org This method is noted for being environmentally friendly. acs.org

A comparison of synthesis approaches is provided in the table below:

| Synthesis Approach | Reactants | Description | Sustainability Aspect |

| Traditional Method | Thulium oxide, Nitric acid chembk.comiucr.org | Dissolution of the oxide in concentrated acid. chembk.com | Can involve excess acid and energy for heating. |

| Direct Reaction with Metal/Hydroxide | Thulium metal or hydroxide, Nitric acid wikipedia.org | Direct reaction or neutralization. wikipedia.org | The hydroxide reaction produces only water as a byproduct. wikipedia.org |

| Microwave-Assisted Synthesis | Metal nitrates, other precursors mdpi.com | Utilizes microwave energy to drive the reaction. mdpi.com | Potentially faster and more energy-efficient. mdpi.com |

| Molten Salt Synthesis | Hydrated metal nitrates, alkali metal hydroxides researchgate.net | Uses molten salts as a reaction medium at lower temperatures. researchgate.net | Environmentally friendly, low-temperature process. researchgate.net |

| DES-Assisted Solvothermal Method | Metal nitrates, other reactants, Deep Eutectic Solvent acs.org | A green solvent is used under solvothermal conditions. acs.org | Use of a more environmentally benign solvent system. acs.org |

Emerging Research Frontiers and Future Directions

Integration of Thulium(III) Nitrate (B79036) into Multi-Functional Materials

The incorporation of thulium(III) nitrate as a dopant or precursor is a burgeoning area of materials science. Its primary role lies in imparting specific functionalities to a host material, leading to the creation of multi-functional materials with tailored properties.

Thulium(III) nitrate is a key ingredient in the fabrication of optical glasses, ceramics, and photo-optical materials. fishersci.nothermofisher.comsamaterials.com When integrated into these materials, it can significantly influence their optical and electrical characteristics. fishersci.no For instance, thulium-doped materials are crucial for the development of fiber amplifiers and lasers. samaterials.comsamaterials.com

A significant application of thulium(III) nitrate is in the synthesis of upconversion nanoparticles (UCNPs). These nanomaterials can absorb near-infrared light and convert it into visible or ultraviolet light. This property is particularly valuable in biomedical imaging and photodynamic therapy. For example, nanoparticles doped with ytterbium(III) and thulium(III) have demonstrated upconversion luminescence, with emission bands at 475, 650, and 800 nm when excited with 980 nm light. researchgate.net

Furthermore, thulium(III) nitrate serves as a precursor for creating thulium oxide (Tm2O3) nanorods. msesupplies.com These nanorods can be used to modify electrodes in enzyme-based biosensors, highlighting the compound's role in advancing diagnostic technologies. Recent research has also explored the use of thulium(III) nitrate in the synthesis of thulium titanate/polyaniline nanocomposites for the sonophotocatalytic degradation of dyes, showcasing its potential in environmental remediation. researchgate.net

Exploration of Novel Coordination Architectures and Supramolecular Systems

The coordination chemistry of thulium(III) nitrate is a rich and complex field, offering opportunities for the design of novel molecular and supramolecular structures. The thulium(III) ion can coordinate with a variety of ligands, leading to the formation of intricate coordination polymers and metal-organic frameworks (MOFs).

Studies on the crystal structure of thulium(III) nitrate hydrates, such as the pentahydrate and hexahydrate, reveal complex coordination environments. nih.gov In these structures, the thulium ion is typically coordinated to both nitrate anions and water molecules, with the nitrate ions often acting as bidentate ligands. nih.gov These fundamental studies provide the groundwork for understanding how thulium(III) nitrate can be used as a building block for more complex architectures.

The exploration of thulium(III) nitrate in the formation of coordination networks with organic ligands has led to the synthesis of 2D and 3D structures. msesupplies.com For example, it has been used to create hydrophilic, microporous lanthanide-organic frameworks. These materials are of interest for applications in gas storage, separation, and catalysis.

Recent investigations have also focused on the upconversion luminescence of discrete molecular entities and supramolecular systems containing thulium(III). researchgate.net While solid-state materials have been the primary focus of upconversion research, recent studies have shown that upconversion can also be observed in molecular complexes in solution. researchgate.net This opens up new avenues for the development of solution-processable luminescent materials.

Advancements in In-Situ Characterization Techniques for Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms and optimizing synthesis protocols. For thulium(III) nitrate-based systems, advancements in in-situ characterization techniques are providing unprecedented insights.

Techniques such as X-ray total scattering are being employed to probe the structure of thulium(III) species in solution. researchgate.net This allows researchers to identify the different coordination complexes that form, for instance, between thulium(III) and nitrate ions in a given solvent. researchgate.net This information is vital for controlling the synthesis of specific thulium-containing compounds and materials.

Spectroscopic methods, including optical spectroscopy, are also powerful tools for monitoring the photophysical processes in thulium(III) complexes. researchgate.net For example, the analysis of excitation and emission spectra can reveal the mechanisms of upconversion luminescence, helping to distinguish between different energy transfer pathways. researchgate.net

The use of these advanced in-situ techniques is enabling a more rational design of thulium-based materials with optimized properties. By understanding the formation and behavior of thulium(III) nitrate complexes during synthesis, researchers can better control the final product's structure and functionality.

New Methodologies for Scalable Synthesis and Industrial Implementation

As the applications for thulium-based materials expand, so does the need for scalable and cost-effective synthesis methods for thulium(III) nitrate and its derivatives. Current research is focused on developing new methodologies that are suitable for industrial-scale production.

One approach is the molten salt synthesis method, which has been used to produce hexagonally shaped rare-earth manganites, including those containing thulium. vu.lt This method involves mixing nitrate precursors, such as thulium(III) nitrate pentahydrate, with a salt flux and heating the mixture to high temperatures. vu.lt This technique has been shown to yield phase-pure products and offers a pathway to producing these materials in larger quantities. vu.lt

Mechanochemical synthesis is another promising route for the scalable production of materials containing thulium. rsc.org This solvent-free or low-solvent method involves the mechanical grinding of reactants to induce chemical transformations. rsc.org It has been successfully applied to the synthesis of layered double hydroxides containing multiple cations, including thulium, and shows potential for industrial scaling. rsc.org

Q & A

Q. What are the standard synthesis protocols for Thulium(III) nitrate hexahydrate, and how can purity be verified?

Thulium(III) nitrate hexahydrate is typically synthesized via hydrothermal methods using high-purity precursors like thulium oxide (Tm₂O₃) and nitric acid. For example, a procedure involves dissolving Tm₂O₃ in concentrated HNO₃ under controlled heating (60–80°C), followed by crystallization and filtration . Purity verification requires inductively coupled plasma optical emission spectrometry (ICP-OES) to confirm Tm³⁺ concentration and X-ray diffraction (XRD) to validate crystallinity .

Q. What safety protocols are critical when handling Thulium(III) nitrate in laboratory settings?

Key safety measures include:

- Using PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Working in a fume hood to avoid inhalation of aerosols.

- Immediate decontamination of spills with water and proper disposal of waste via approved hazardous waste channels . Note: The compound is not classified as PBT/vPvB but requires caution due to its oxidizing properties (Danger Label 5.1 per ICAO-IATA regulations) .